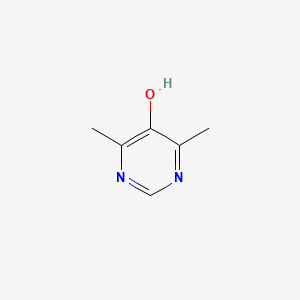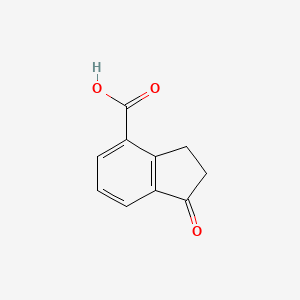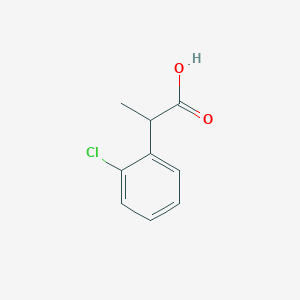
3-(トリフルオロメチル)-5,6,7,8-テトラヒドロ-1,6-ナフチリジン
説明
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的研究
医薬品におけるトリフルオロメチル基は、しばしばバイオアベイラビリティと代謝安定性を向上させます。 この化合物は、トリフルオロメチル基を持ち、FDA承認薬に見られることから、薬理学的応用の可能性を示しています . これは、抗精神病薬、抗うつ薬、抗ヒスタミン効果など、さまざまな薬理学的活性を示す誘導体の合成に使用できます。
抗がん剤開発
この化合物の誘導体は、抗がん研究で有望な結果を示しています。 特に、ヒト結腸がん細胞株に対して有効であり、新たな抗がん剤開発における潜在的な役割を示しています . この化合物がミトコンドリア経路を介してアポトーシスを誘導する能力は、特に注目すべきです。
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often involved in radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .
Biochemical Pathways
It’s worth noting that the trifluoromethyl group is often involved in various biochemical reactions, including radical trifluoromethylation .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
Compounds with similar structures have shown promising anti-cancer properties .
Action Environment
The action, efficacy, and stability of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can be influenced by various environmental factors. For instance, the presence of certain enzymes or co-factors in the body can affect the compound’s activity. Additionally, the compound’s stability can be influenced by factors such as pH, temperature, and the presence of other chemicals .
生化学分析
Biochemical Properties
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Cellular Effects
Currently, there is limited information available on the specific cellular effects of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. Compounds with a trifluoromethyl group have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
The reaction mechanism of electrophilic trifluoromethylations has been described as controversial with polar substitution or single electron transfer as likely candidates . The mechanism begins by generation of Si (CH 3) 3 X and a highly reactive [CF 3] − (trifluoromethide) intermediate .
Metabolic Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
特性
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYZZSGAOUFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624734-27-6 | |
| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624734-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine in the synthesis described in the research?
A1: The research focuses on an "efficient synthesis" for a specific CCR-2 antagonist salt []. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is identified as a key intermediate in this synthetic pathway. This suggests its importance in producing the final compound, likely due to its specific chemical structure and reactivity enabling further modifications to reach the target molecule.
Q2: Are there other synthetic routes to produce 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine?
A2: While the provided abstract mentions an "efficient syntheses" for this compound [], it doesn't delve into alternative routes. It's plausible that other methods exist, potentially with different yields, costs, or environmental impacts. Further research in chemical literature would be necessary to explore alternative synthetic pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)








